molecular formula C8H6Cl2N2O3 B2980379 Ethyl 2-(3,5-dichloropyrazin-2-yl)-2-oxoacetate CAS No. 1539296-54-2

Ethyl 2-(3,5-dichloropyrazin-2-yl)-2-oxoacetate

Cat. No. B2980379
CAS RN: 1539296-54-2
M. Wt: 249.05
InChI Key: VDHKTKHIZPMIJI-UHFFFAOYSA-N
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Description

Ethyl 2-(3,5-dichloropyrazin-2-yl)-2-oxoacetate is a chemical compound that has gained significant attention in the field of scientific research due to its diverse applications. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. Moreover, researchers have identified several future directions for the use of this compound in various fields.

Scientific Research Applications

  • Chemoselective Synthesis Applications Ethyl 2-(3,5-dichloropyrazin-2-yl)-2-oxoacetate shows potential in chemoselective synthesis processes. For example, a study demonstrated its use in the synthesis of 6-amino(alkoxy)-1,4,5,6-tetrahydropyridines, showcasing its versatility and chemoselective properties in producing moderate to good yields of various products (Pretto et al., 2019).

  • Intermediate in Pesticide Synthesis This compound serves as an important intermediate in the synthesis of pesticides, such as chlorantraniliprole. A study described an efficient route for pyrazole synthesis using this compound, highlighting its significance in developing solvents-free hydrazinolysis processes (Yeming Ju, 2014).

  • Antitumor Activity Research has indicated that derivatives of this compound exhibit antitumor activity. One such derivative showed distinct inhibition of cancer cell line proliferation, underlining its potential in cancer treatment (Liu et al., 2018).

  • Antibacterial Agents The compound's derivatives have been studied for their antibacterial properties. Certain derivatives demonstrated effectiveness against common pathogenic bacteria, suggesting its utility in developing new antibacterial agents (Asif et al., 2021).

  • Molecular Structure and DFT Calculations The compound's derivatives are also used in studies involving molecular structure analysis and density functional theory (DFT) calculations. These studies help understand the molecular properties and reactivity of these compounds (Ahmed et al., 2016).

  • Ultrasound Irradiation in Synthesis this compound derivatives have been synthesized under ultrasound irradiation, highlighting a novel approach to compound synthesis with high regioselectivity and good yields, reducing reaction times significantly (Machado et al., 2011).

  • Tetrel Bonding Interactions Studies on this compound have also explored π-hole tetrel bonding interactions in its derivatives, using Hirshfeld surface analysis and DFT calculations. This research contributes to a deeper understanding of molecular interactions and bonding (Ahmed et al., 2020).

properties

IUPAC Name

ethyl 2-(3,5-dichloropyrazin-2-yl)-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2N2O3/c1-2-15-8(14)6(13)5-7(10)12-4(9)3-11-5/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDHKTKHIZPMIJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=NC=C(N=C1Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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